![molecular formula C3H7ClIN B1391216 3-Iodoazetidine hydrochloride CAS No. 1193386-43-4](/img/structure/B1391216.png)
3-Iodoazetidine hydrochloride
Overview
Description
3-Iodoazetidine hydrochloride is a chemical compound with the molecular formula C3H7ClIN and a molecular weight of 219.45 . It is a building block used in various chemical reactions .
Synthesis Analysis
The synthesis of protected 3-iodoazetidines has been achieved on a gram-scale, demonstrating the potential for large-scale production .Molecular Structure Analysis
The molecular structure of 3-Iodoazetidine hydrochloride consists of an azetidine ring, which is a four-membered cyclic amine, with an iodine atom attached to the third carbon in the ring .Chemical Reactions Analysis
3-Iodoazetidine hydrochloride has been used in various chemical reactions. For instance, it has been coupled with alkyl pyrazole-, indazole-, and indolecarboxylates to produce highly functionalized heterocyclic compounds . It has also been used in Pd-catalyzed migration/coupling reactions .Scientific Research Applications
Synthesis of Azetidine-3-carboxylic Acids
3-Iodoazetidine hydrochloride is used in the synthesis of azetidine-3-carboxylic acids, which are important heterocycles found in a variety of natural products and pharmaceutical compounds . These compounds are widely used and versatile building blocks in medicinal chemistry .
Drug Discovery
Azetidines, including those derived from 3-Iodoazetidine hydrochloride, are increasingly prevalent in medicinal chemistry as either linking fragments or rigidifying moieties . They have served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis .
Synthesis of 3-Arylazetidines
3-Iodoazetidine hydrochloride is used in Hiyama cross-coupling reactions with arylsilanes to synthesize 3-arylazetidines . These reactions provide various 3-arylazetidines in good yields under mild reaction conditions .
Enhancing Lithium Anode Stability
Bifunctional 1-Boc-3-iodoazetidine, derived from 3-Iodoazetidine hydrochloride, has been used to enhance the stability and rechargeability of lithium-oxygen batteries .
Safety and Hazards
3-Iodoazetidine hydrochloride is classified as harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Iodoazetidine hydrochloride are not mentioned in the search results, its use as a building block in various chemical reactions suggests potential for further exploration in the field of organic synthesis . Its role in the synthesis of highly functionalized heterocyclic compounds also indicates potential applications in the development of new pharmaceuticals or materials .
properties
IUPAC Name |
3-iodoazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKUVGRMBMMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673751 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193386-43-4 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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